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Compound of Interest

Compound Name: Lu AA39835-d3

Cat. No.: B12398737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lu AA39835 is a minor but pharmacologically active metabolite of the multimodal

antidepressant vortioxetine.[1] This document provides a comprehensive technical guide to the

chemical structure, properties, and known pharmacological characteristics of Lu AA39835,

intended to support research and drug development efforts. While its parent compound,

vortioxetine, has a well-documented profile of serotonin transporter (SERT) inhibition and

modulation of various serotonin receptors, Lu AA39835's primary activity of interest is its

inhibition of SERT.[1][2] A critical characteristic of this metabolite is its limited ability to cross the

blood-brain barrier, which significantly influences its overall pharmacological impact.[1]

Chemical Structure and Physicochemical Properties
Lu AA39835, systematically named 3-((2,4-dimethylphenyl)thio)-4-(1-piperazinyl)phenol, is the

result of hydroxylation of the phenyl ring of vortioxetine.[3] Its chemical and physical properties

are summarized in the table below.
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Property Value Source

Molecular Formula C₁₈H₂₂N₂OS [3]

Molecular Weight 314.45 g/mol [3]

IUPAC Name
3-((2,4-dimethylphenyl)thio)-4-

(1-piperazinyl)phenol
[3]

SMILES
Cc1ccc(c(C)c1)Sc2cc(ccc2N3

CCNCC3)O
[3]

Appearance

Not explicitly reported, parent

compound is a white to slightly

beige powder.

[4]

Solubility

Data not available for Lu

AA39835. Vortioxetine is

slightly soluble in water.

[4][5]

pKa

Data not available for Lu

AA39835. Vortioxetine has

pKa values of 9.1 (± 0.1) and

3.0 (± 0.2).

[6]

logP
Data not available for Lu

AA39835.

Pharmacology
Mechanism of Action
The primary mechanism of action of Lu AA39835 is the inhibition of the serotonin transporter

(SERT), similar to its parent compound, vortioxetine.[1][2] This inhibition leads to an increase in

the extracellular concentration of serotonin in the synaptic cleft. However, unlike vortioxetine,

which exhibits a multimodal action on various serotonin receptors, the specific interactions of

Lu AA39835 with these receptors have not been extensively characterized in publicly available

literature.

Pharmacokinetics and Metabolism
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Lu AA39835 is a minor metabolite of vortioxetine, with a plasma metabolic ratio of ≤4%

compared to the parent drug.[2] Vortioxetine is extensively metabolized in the liver, primarily by

the cytochrome P450 enzyme CYP2D6, through oxidation, followed by glucuronic acid

conjugation.[1][7][8] The formation of Lu AA39835 is a result of this oxidative metabolism.

A key pharmacokinetic property of Lu AA39835 is its low permeability across the blood-brain

barrier.[1] This characteristic significantly limits its direct pharmacological effects on the central

nervous system, and as a result, the parent compound vortioxetine is considered primarily

responsible for the observed antidepressant effects.[1]

The metabolic pathway leading to the formation of Lu AA39835 from vortioxetine is depicted in

the following diagram:
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Vortioxetine

Lu AA39835
(Hydroxylated Metabolite)

CYP2D6 (primary)
Oxidation

Inactive Metabolites
(e.g., Lu AA34443, Glucuronides)

CYP-mediated Oxidation &
Glucuronidation

Preparation

Assay

Detection & Analysis

Culture cells expressing
human SERT (e.g., HEK293)

Prepare cell membrane
homogenate

Incubate membrane prep with
radioligand and Lu AA39835

Prepare radioligand solution
(e.g., [³H]citalopram)

Prepare serial dilutions
of Lu AA39835

Separate bound and free
radioligand by rapid filtration

Wash filters to remove
non-specific binding

Measure radioactivity
using liquid scintillation counting

Calculate IC₅₀ and Ki values
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Model Setup

Permeability Experiment

Analysis

Seed brain endothelial cells
on a Transwell insert

Culture cells to form
a confluent monolayer

Monitor barrier integrity by
measuring TEER

Add Lu AA39835 to the
apical (blood) side

Incubate for a defined
period of time

Collect samples from the
basolateral (brain) side

Quantify the concentration of
Lu AA39835 in the basolateral sample

(e.g., by LC-MS/MS)

Calculate the apparent
permeability coefficient (Papp)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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